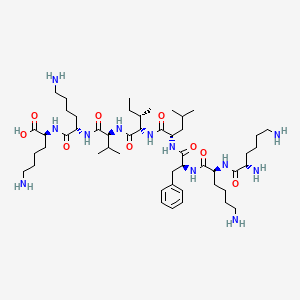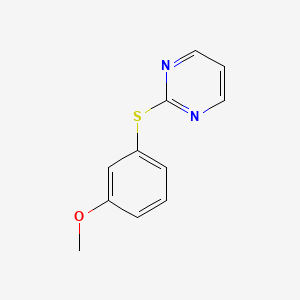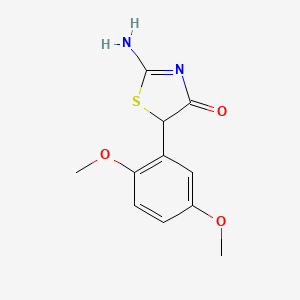![molecular formula C15H13Cl3Si B12582766 Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- CAS No. 215164-98-0](/img/structure/B12582766.png)
Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- is a chemical compound with the molecular formula C15H13Cl3Si It is characterized by the presence of a silane group bonded to a trichloroethyl group, which is further attached to a fluorenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- typically involves the reaction of fluorenyl derivatives with trichlorosilane under controlled conditions. One common method involves the use of a fluorenyl-ethyl halide, which reacts with trichlorosilane in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to achieve the desired quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The trichloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form silanol derivatives or reduction to form silane derivatives.
Hydrolysis: In the presence of water, the trichloro group can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Hydrolysis: The reaction with water is usually carried out at room temperature, and the rate of hydrolysis can be controlled by adjusting the pH of the solution.
Major Products Formed
Substitution Reactions: Various substituted derivatives of Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]-.
Oxidation and Reduction Reactions: Silanol and silane derivatives.
Hydrolysis: Silanols and hydrochloric acid.
Aplicaciones Científicas De Investigación
Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential use in the modification of biomolecules and the development of novel bioconjugates.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- involves its ability to undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions. The specific pathways involved depend on the nature of the target and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, trichloro[2-(9-methyl-9H-fluoren-9-yl)ethyl]
- Silane, trichloro[2-(9-phenyl-9H-fluoren-9-yl)ethyl]
Comparison
Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- is unique due to the presence of the fluorenyl moiety, which imparts specific electronic and steric properties to the compound. Compared to its analogs, such as Silane, trichloro[2-(9-methyl-9H-fluoren-9-yl)ethyl] and Silane, trichloro[2-(9-phenyl-9H-fluoren-9-yl)ethyl], it exhibits distinct reactivity patterns and potential applications. The fluorenyl group can influence the compound’s stability, reactivity, and interaction with other molecules, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
215164-98-0 |
|---|---|
Fórmula molecular |
C15H13Cl3Si |
Peso molecular |
327.7 g/mol |
Nombre IUPAC |
trichloro-[2-(9H-fluoren-9-yl)ethyl]silane |
InChI |
InChI=1S/C15H13Cl3Si/c16-19(17,18)10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2 |
Clave InChI |
NFQIETPHUFFOQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12582685.png)
![Acetamide,N-cyclopropyl-2-[(8,9,10,11-tetrahydro-5,9-dimethyl[1]benzothieno[3,2-E]-1,2,4-triazolo[4,3-C]pyrimidin-3-YL)thio]-](/img/structure/B12582687.png)
![1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B12582700.png)


![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B12582712.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12582719.png)


![(1R,4R,5S,7R)-5-{[tert-Butyl(dimethyl)silyl]oxy}-7-{(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12582736.png)
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]-](/img/structure/B12582739.png)



